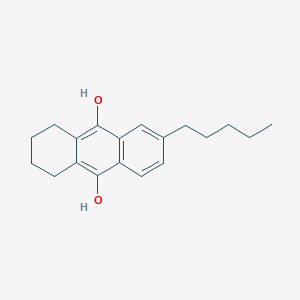
2,2,4,4-Tetramethyl-3-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-3-oxopentanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.224 g/mol . It is also known by other names such as 3-keto-2,2,4,4-tetramethyl-valeric acid and 2,2,4,4-tetramethyl-3-oxopentansäure . This compound is characterized by its unique structure, which includes a ketone group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2,2,4,4-Tetramethyl-3-oxopentanoic acid can be achieved through several methods. One common synthetic route involves the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux and subsequent distillation under reduced pressure . Another method includes the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol as a starting material, which undergoes amination reduction reactions to produce the desired compound . These methods are designed to optimize yield and purity, making them suitable for both laboratory and industrial-scale production.
Analyse Des Réactions Chimiques
2,2,4,4-Tetramethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for esterification such as sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-3-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-3-oxopentanoic acid involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate biological pathways and influence the compound’s effects .
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-3-oxopentanoic acid can be compared with other similar compounds such as:
Levulinic acid: Another keto acid with similar reactivity but different structural properties.
2,2,4,4-Tetramethyl-3-pentanone: A related compound with a ketone group but lacking the carboxylic acid functionality.
3-Oxopentanoic acid: A simpler keto acid with fewer methyl groups and different reactivity. The uniqueness of this compound lies in its combination of steric hindrance from the methyl groups and the presence of both ketone and carboxylic acid functionalities, which provide diverse reactivity and applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12) |
Clé InChI |
JWCBCANMUVYBDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
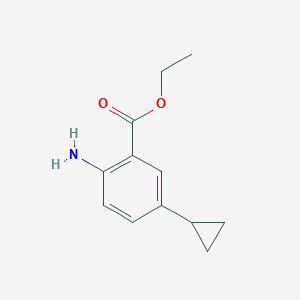
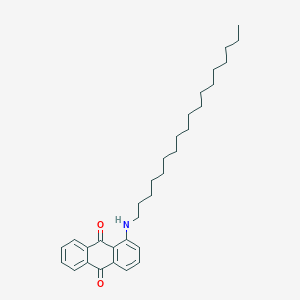
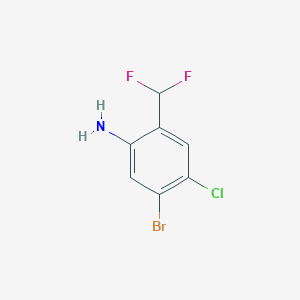


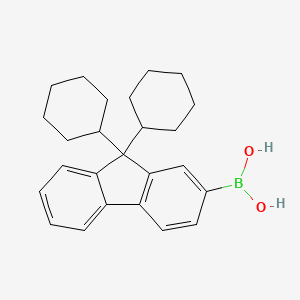
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
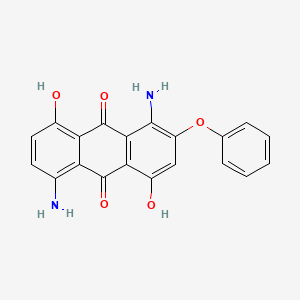
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)

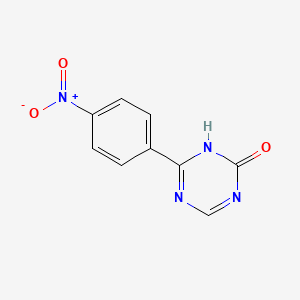
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
